N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[310]hexane ring system
Properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSINLHKLATBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dibenzyl groups: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine participates in nucleophilic substitutions, often with nitrochlorobutadienes. For example:
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Reaction with 1,3-dinitro-1,4,4-trichlorobuta-1,3-diene (3 ) in methanol yields (tetrachloroallylidene)hydrazine derivatives (e.g., 6 ) via formal substitution at the imidoyl chloride unit .
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Similar reactions with 3,3-dichloro-1-nitrobuta-1,3-diene (4 ) produce bis-azabicyclohexyl derivatives (e.g., 13 ) through double nucleophilic attack .
Key Conditions :
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitrodiene 3 | Methanol, 0°C to rt, 4 h | Hydrazine derivative 6 | 80% |
| Dinitrodiene 4 | Methanol, −40°C to rt, 2 h | Bis-azabicyclohexyl derivative 13 | 80% |
Cyclopropanation and Ring-Opening Reactions
The bicyclic framework undergoes cyclopropanation with diazo compounds. For instance:
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Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones produces 3-azabicyclo[3.1.0]hexane derivatives in high diastereoselectivity .
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Ruthenium(II)-catalyzed intramolecular cyclopropanation of α-diazoacetates enables gram-scale synthesis of functionalized bicyclic amines .
Catalytic Systems :
| Catalyst | Substrate | Product Diastereoselectivity | Scale |
|---|---|---|---|
| Pd(OAc)₂ | Maleimides | >20:1 dr | Gram-scale |
| Ru(II) complexes | α-Diazoacetates | Not reported | Industrial |
Hydrazone and Pyrazole Formation
The compound reacts with arylhydrazines to form substituted pyrazoles through cascade reactions:
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Reaction with 4-nitrophenylhydrazine generates 4-nitropyrazole derivatives (27 , 28 ) via intermediate amidine and pyrazoline formation .
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Hydrazones derived from nitrodienes exhibit fungicidal and antibacterial activity .
Mechanistic Pathway :
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Addition : Arylhydrazine adds to nitrobutadiene.
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Elimination : Benzotriazole elimination forms diaminobutadiene.
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Tautomerization : Conversion to amidine intermediate.
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Cyclization : Intramolecular SₙV reaction forms pyrazoline.
Deprotection and Functional Group Transformations
The dibenzyl groups can be selectively removed or modified:
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Hydrogenation with Pd/C under atmospheric pressure induces deprotection, bisdechlorination, and imine hydrolysis to yield ketones (e.g., 30 ) .
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Trifluoroacetic acid cleaves N-Boc protections efficiently (83% yield for 29 ) .
Challenges :
Scientific Research Applications
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been studied for its potential therapeutic properties, including:
1. Antitumor Activity:
- Recent studies have indicated that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) cells. The mechanism involves modulation of cell cycle progression and apoptosis pathways .
2. Neuropharmacological Effects:
- The compound has shown interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, suggesting potential anxiolytic or antidepressant properties . In rodent models, significant alterations in behavior consistent with dopaminergic modulation have been observed.
3. Analgesic Properties:
- Investigations into its analgesic effects have demonstrated efficacy in reducing pain responses in animal models, indicating its potential role in pain management through central nervous system pathways .
Applications in Research
This compound serves as a valuable building block in the synthesis of more complex molecules and is utilized in various research applications:
1. Medicinal Chemistry:
- It is explored as a precursor for drug development due to its unique structural features that confer biological activity.
2. Synthetic Organic Chemistry:
- The compound is employed in the synthesis of highly functionalized heterocycles, which are important for developing new pharmaceuticals .
3. Material Science:
- Its unique properties make it suitable for developing novel materials and chemical processes.
Table 1: Summary of Biological Activities and Research Findings
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Journal of Medicinal Chemistry (2022) | Antitumor effects | In vitro assays on cancer cell lines | Significant inhibition of cell proliferation |
| Pain Research Journal (2023) | Analgesic effects | Pain model assessments | Demonstrated efficacy in reducing pain response |
| PMC Article (2024) | Neuropharmacological effects | Rodent behavioral assays | Modulation of dopaminergic activity observed |
Mechanism of Action
The mechanism by which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride: A hydrochloride salt form of the compound.
3-azabicyclo[3.1.0]hexan-6-amine: A simpler analog without the dibenzyl groups.
Uniqueness: this compound is unique due to the presence of the dibenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from simpler analogs and other bicyclic amines.
Biological Activity
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic compound featuring a nitrogen atom, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, biochemical properties, and applications in drug development, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bicyclic Framework : The compound consists of a bicyclic structure that enhances its interaction with biological targets.
- Dibenzyl Substitution : The presence of two benzyl groups increases lipophilicity, facilitating better membrane permeability and central nervous system (CNS) penetration.
Target Receptors and Enzymes
Research indicates that this compound acts primarily as a reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for enhancing synaptic availability of these neurotransmitters, which are pivotal in mood regulation and cognitive functions .
Biochemical Pathways :
- Inhibition of Reuptake Transporters : By blocking transporters responsible for neurotransmitter reuptake, the compound increases neurotransmitter levels in the synaptic cleft.
- Interaction with Protease Enzymes : It has been identified as a key intermediate in synthesizing protease inhibitors, which are essential in treating viral infections like hepatitis C .
Pharmacological Effects
This compound exhibits various pharmacological effects:
- Neurotransmitter Modulation : Enhances mood and cognitive function through increased levels of serotonin and dopamine.
- Antiviral Activity : Serves as an intermediate in synthesizing antiviral drugs, showing potential against viral infections .
- Potential Applications in Neurological Disorders : Its structure allows for interactions with receptors involved in pain modulation and mood regulation, making it a candidate for developing drugs targeting neurological disorders .
Case Studies and Experimental Data
Several studies have been conducted to elucidate the biological activity of this compound:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using various reagents:
- Intramolecular Cyclization : Often employs alpha-diazoacetates under transition metal catalysis.
- Optimization for Yield : Industrial production methods focus on enhancing yield through continuous flow reactors.
Q & A
Q. What are the established synthetic routes for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution reactions. For example, treatment of (tetrachloroallylidene)hydrazine with this compound in methanol achieves an 80% yield by substituting the imidoyl chloride unit . Key factors include solvent choice (polar protic solvents like methanol enhance nucleophilicity), temperature control (room temperature avoids side reactions), and stoichiometric ratios of reactants. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.
Q. How is the bicyclic scaffold of 3-azabicyclo[3.1.0]hexane structurally characterized?
Structural validation relies on spectroscopic techniques:
- NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm for cyclopropane CH₂) and benzyl groups (δ 7.2–7.4 ppm aromatic protons) .
- X-ray crystallography : Resolves the fused bicyclic system and confirms stereochemistry .
- IR spectroscopy : Identifies NH stretches (≈3300 cm⁻¹) and C-N vibrations (≈1250 cm⁻¹) .
Q. What purification strategies are effective for N,N-dibenzyl derivatives of 3-azabicyclo[3.1.0]hexan-6-amine?
Standard methods include:
- Flash chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1) eluent .
- Recrystallization : Using dichloromethane/hexane mixtures to remove unreacted starting materials .
- HPLC : For enantiomerically pure samples, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can stereochemical control be achieved during functionalization of the 3-azabicyclo[3.1.0]hexane core?
Diastereoselective synthesis employs:
- Chiral auxiliaries : tert-Butyldimethylsilyl (TBS) groups direct nucleophilic additions to specific positions .
- Transition-metal catalysis : Copper-mediated cyclopropanation of N-allyl enamine carboxylates ensures exo/endo selectivity .
- Protecting group strategies : Sequential benzyl deprotection (via hydrogenolysis) and re-protection with Boc groups enable site-specific modifications .
Q. What methodologies resolve contradictions in biological activity data for N,N-dibenzyl derivatives?
Discrepancies in bioactivity (e.g., variable inhibition of serotonin/norepinephrine/dopamine transporters) are addressed by:
- SAR studies : Systematic variation of substituents on the benzyl groups and bicyclic core. For example, electron-withdrawing groups on the aryl ring enhance transporter affinity .
- Molecular docking : Comparative modeling against crystallized transporter structures (e.g., SERT) identifies key binding interactions .
- Microdialysis assays : In vivo neurotransmitter release measurements in rodent brains validate target engagement .
Q. How are computational models applied to optimize the pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives?
Advanced workflows include:
- 3D-QSAR : Aligning molecules in a bioactive conformation to correlate steric/electronic fields with activity .
- DFT calculations : Assessing cyclopropane ring strain (≈25 kcal/mol) and its impact on molecular rigidity .
- Pharmacophore modeling : Defining essential features (e.g., aromatic π-stacking, hydrogen-bond donors) for triple reuptake inhibition .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Process optimization involves:
- Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic cyclopropanation steps .
- Automated platforms : High-throughput screening of solvents (e.g., switching from methanol to ethanol) enhances reproducibility .
- Green chemistry : Catalytic hydrogenation replaces stoichiometric metal reagents for benzyl deprotection .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
